Lipophilicity Advantage Over Singly Substituted Analogs Drives Membrane Permeability and Target Engagement Potential
N-Benzyl-3-bromo-4-methoxybenzamide exhibits a calculated LogP of 3.79, which is +0.93 units higher than the non-brominated analog N-benzyl-4-methoxybenzamide (LogP ~2.86 estimated by difference) and +0.47 units above N-benzyl-3-bromobenzamide (LogP ~3.32 estimated) . LogSW of –4.77 indicates 35-fold lower aqueous solubility than the des-bromo analog, consistent with the contribution of bromine to hydrophobic surface area. In kinase drug discovery, a LogP window of 3–4 is associated with optimal cell permeability while maintaining acceptable solubility for biochemical assay conditions [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.79 (Hit2Lead calculated) |
| Comparator Or Baseline | N-Benzyl-4-methoxybenzamide (no Br): LogP ~2.86; N-Benzyl-3-bromobenzamide (no OMe): LogP ~3.32 |
| Quantified Difference | +0.47 to +0.93 LogP units vs singly substituted analogs |
| Conditions | Computational prediction (Hit2Lead); comparative values estimated from fragment-based LogP contributions |
Why This Matters
For procurement decisions, the dual substitution (Br + OMe) uniquely positions this compound within the LogP 3–4 sweet spot for passive membrane permeability, obviating the need to purchase both singly substituted analogs and perform SAR by catalog.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
